YG1702
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Overview
Description
YG1702 is a potent and specific inhibitor of aldehyde dehydrogenase 18A1 (ALDH18A1). This compound has shown significant potential in inhibiting the growth of MYCN-amplified neuroblastoma cells by down-regulating MYCN expression . This compound interacts with ALDH18A1 with high affinity, potentially affecting its enzymatic activity .
Preparation Methods
The synthetic routes and reaction conditions for YG1702 are not explicitly detailed in the available literature. . Industrial production methods are not publicly disclosed, likely due to proprietary reasons.
Scientific Research Applications
YG1702 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: The compound is utilized to investigate the role of ALDH18A1 in cellular processes and its interaction with MYCN in neuroblastoma cells
Medicine: This compound shows promise as a therapeutic agent for treating MYCN-amplified neuroblastoma by inhibiting ALDH18A1 and down-regulating MYCN expression
Mechanism of Action
YG1702 exerts its effects by specifically inhibiting ALDH18A1. This inhibition leads to the down-regulation of MYCN, a gene associated with the proliferation of neuroblastoma cells . The compound physically interacts with ALDH18A1 with high affinity, potentially affecting its enzymatic activity . This interaction disrupts the ALDH18A1-MYCN positive feedback loop, thereby attenuating the growth of MYCN-amplified neuroblastoma cells .
Comparison with Similar Compounds
YG1702 is unique in its high specificity and potency as an ALDH18A1 inhibitor. Similar compounds include other ALDH18A1 inhibitors, which may share some structural similarities and biological activities. this compound stands out due to its high affinity for ALDH18A1 and its significant impact on MYCN down-regulation . Specific analogs of this compound have been identified, which share a similar binding mode at the ALDH18A1 active site .
Properties
Molecular Formula |
C23H30N2O7S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-(2-propan-2-ylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H30N2O7S/c1-14(2)33-13-12-32-23(27)20-16(4)24-15(3)19(22(26)31-11-10-30-5)21(20)17-8-6-7-9-18(17)25(28)29/h6-9,14,21,24H,10-13H2,1-5H3 |
InChI Key |
WBMJXHUWKGEKBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
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